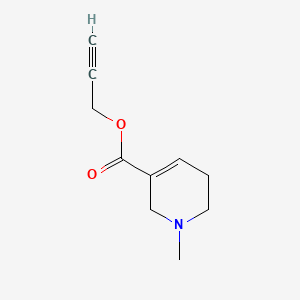

Arecaidine propargyl ester

Vue d'ensemble

Description

L'ester propargylique de l'arécaïdine est un composé synthétique connu pour son activité puissante en tant qu'agoniste des récepteurs muscariniques. Sa formule moléculaire est C10H13NO2 et il est principalement utilisé dans la recherche scientifique pour étudier les effets de l'activation des récepteurs muscariniques . Ce composé est particulièrement intéressant en raison de sa sélectivité pour les récepteurs muscariniques de l'acétylcholine M2, ce qui en fait un outil précieux en neuropharmacologie et en recherche cardiovasculaire .

Méthodes De Préparation

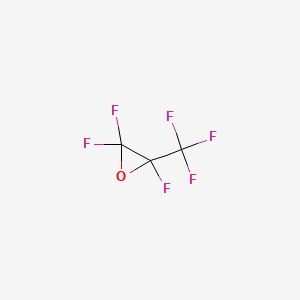

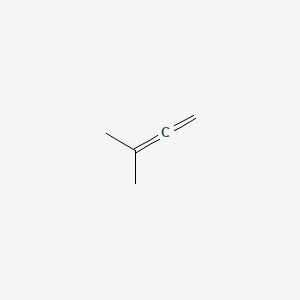

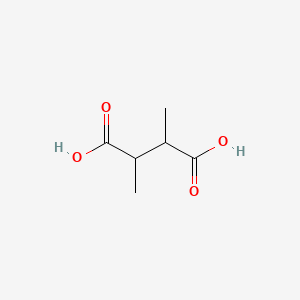

Voies de synthèse et conditions de réaction : L'ester propargylique de l'arécaïdine peut être synthétisé par estérification de l'arécaïdine avec de l'alcool propargylique. La réaction implique généralement l'utilisation d'un catalyseur acide fort, tel que l'acide sulfurique, pour faciliter le processus d'estérification. La réaction est réalisée sous reflux pour garantir la conversion complète des réactifs en l'ester désiré .

Méthodes de production industrielle : Dans un contexte industriel, la production d'ester propargylique de l'arécaïdine peut impliquer des réacteurs à écoulement continu afin d'optimiser les conditions de réaction et d'améliorer le rendement. L'utilisation de systèmes automatisés permet un contrôle précis de la température, de la pression et du temps de réaction, garantissant ainsi une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions : L'ester propargylique de l'arécaïdine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en un alcool.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe ester par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés :

Oxydation : Acides carboxyliques.

Réduction : Alcools.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

L'ester propargylique de l'arécaïdine a une large gamme d'applications en recherche scientifique :

Neuropharmacologie : Il est utilisé pour étudier le rôle des récepteurs muscariniques M2 dans le système nerveux.

Recherche cardiovasculaire : Le composé est utilisé pour étudier les effets de l'activation des récepteurs muscariniques sur la fonction cardiaque.

Recherche sur le cancer : L'ester propargylique de l'arécaïdine a été étudié pour son potentiel à inhiber la croissance cellulaire et à induire l'apoptose dans diverses lignées cellulaires cancéreuses, notamment le glioblastome et le neuroblastome.

5. Mécanisme d'action

L'ester propargylique de l'arécaïdine exerce ses effets en se liant sélectivement aux récepteurs muscariniques de l'acétylcholine M2. Lors de la liaison, il active ces récepteurs, ce qui entraîne une cascade d'événements intracellulaires. Dans le système cardiovasculaire, cette activation entraîne l'ouverture des canaux potassiques, l'hyperpolarisation de la membrane cellulaire et une diminution de la fréquence cardiaque . Dans le système nerveux, l'activation des récepteurs M2 inhibe la prolifération cellulaire et favorise la différenciation .

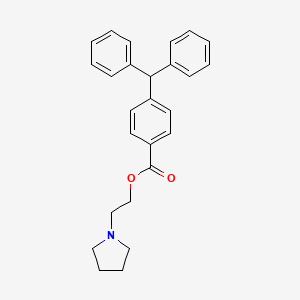

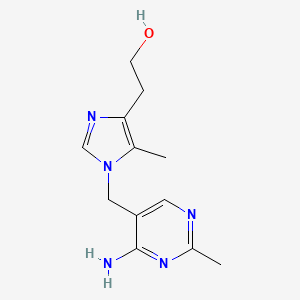

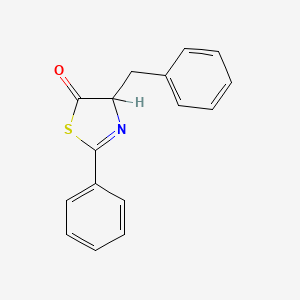

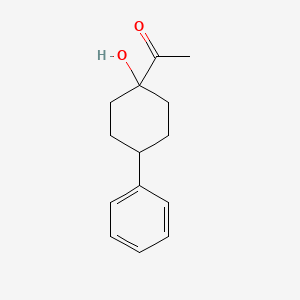

Composés similaires :

Unicité : L'ester propargylique de l'arécaïdine se distingue par sa forte sélectivité pour les récepteurs muscariniques M2 et sa puissante activité agoniste. Cela en fait un outil précieux pour étudier les effets spécifiques liés aux récepteurs dans les systèmes nerveux et cardiovasculaire .

Mécanisme D'action

Arecaidine propargyl ester exerts its effects by selectively binding to M2 muscarinic acetylcholine receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events. In the cardiovascular system, this activation results in the opening of potassium channels, hyperpolarization of the cell membrane, and a decrease in heart rate . In the nervous system, activation of M2 receptors inhibits cell proliferation and promotes differentiation .

Comparaison Avec Des Composés Similaires

Arecaidine: The precursor to this compound, arecaidine itself is less selective and potent compared to its ester derivative.

Uniqueness: this compound stands out due to its high selectivity for M2 muscarinic receptors and its potent agonistic activity. This makes it a valuable tool for studying specific receptor-mediated effects in both the nervous and cardiovascular systems .

Propriétés

IUPAC Name |

prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-13-10(12)9-5-4-6-11(2)8-9/h1,5H,4,6-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHRJZBOFYIKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274358 | |

| Record name | Arecaidine propargyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35516-99-5 | |

| Record name | Arecaidine propargyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[(4-azidophenoxy)-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1215432.png)